molecular formula C11H21N B12930937 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine

Cat. No.: B12930937
M. Wt: 167.29 g/mol
InChI Key: GRUXZZLZJDSZEO-UHFFFAOYSA-N
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Description

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine is a synthetic organic compound based on the 7,7-dimethylbicyclo[2.2.1]heptane (camphor) scaffold . This core structure is well-known in chemical research for its inherent rigidity and stereochemical properties . The specific introduction of the N-methylmethanamine functional group at the 1-position makes this derivative a valuable intermediate for the synthesis of more complex molecules, particularly in the development of chiral ligands, catalysts, and nitroxyl radicals . Its potential research applications span across organic methodology and medicinal chemistry, where it can be used to explore new synthetic pathways or to impart specific three-dimensional characteristics to target compounds. The camphor-derived backbone provides a stable, non-planar framework that can influence the stereochemical outcome of reactions and the biological activity of resulting molecules. Researchers will find this compound useful for probing structure-activity relationships and for constructing novel chemical entities with defined stereochemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine

InChI

InChI=1S/C11H21N/c1-10(2)9-4-6-11(10,7-5-9)8-12-3/h9,12H,4-8H2,1-3H3

InChI Key

GRUXZZLZJDSZEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2)CNC)C

Origin of Product

United States

Preparation Methods

Route A: Halogenation Followed by Nucleophilic Substitution

Step 1: Halogenation of Apocamphane

  • The 1-position of apocamphane is selectively halogenated (commonly brominated or chlorinated) to form 1-halogenated-7,7-dimethylbicyclo[2.2.1]heptane.
  • Typical reagents: N-bromosuccinimide (NBS) under radical conditions or phosphorus tribromide (PBr3).
  • Reaction conditions: Controlled temperature (0–25 °C), inert atmosphere to avoid side reactions.

Step 2: Nucleophilic Substitution with Methylamine

  • The halogenated intermediate undergoes nucleophilic substitution with methylamine (CH3NH2) to yield 1-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methanamine.
  • Reaction conditions: Excess methylamine in a polar aprotic solvent (e.g., DMF or DMSO), moderate heating (50–80 °C).
  • The primary amine product is then methylated at the nitrogen to form the N-methyl derivative, or alternatively, methylamine itself can be used to introduce the N-methyl group directly.

Step 3: N-Methylation (if required)

  • If the initial substitution yields the primary amine, N-methylation can be performed using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

Route B: Reductive Amination of 1-Formyl Derivative

Step 1: Oxidation to 1-Formyl-7,7-dimethylbicyclo[2.2.1]heptane

  • The 1-position is oxidized to an aldehyde group.
  • Reagents: Selenium dioxide (SeO2) or chromium-based oxidants.
  • Conditions: Mild oxidation to avoid overoxidation.

Step 2: Reductive Amination with Methylamine

  • The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
  • This step forms the secondary amine directly, 1-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine.
  • Conditions: Mild acidic pH (pH 5-6), room temperature to 40 °C.

Route C: Direct Amination via Metal-Catalyzed C–H Activation

  • Recent advances in C–H activation allow direct amination of unactivated C–H bonds.
  • Catalysts: Transition metals such as palladium or copper complexes.
  • Amination reagents: Methylamine or methylamine equivalents.
  • This method is less common for this compound but represents a modern synthetic approach.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%) References
Halogenation + Substitution Halogenation → Nucleophilic substitution → N-methylation Straightforward, well-established Requires halogenation step, possible side reactions 60–75
Reductive Amination Oxidation → Reductive amination Direct formation of secondary amine Requires aldehyde intermediate, sensitive reagents 70–85
C–H Activation Amination Direct amination via metal catalysis Atom-economical, fewer steps Requires expensive catalysts, less explored Variable (30–60) Literature on C–H amination

Research Findings and Notes

  • The halogenation-substitution route is the most commonly reported and industrially feasible method due to the availability of reagents and straightforward purification.
  • Reductive amination offers higher selectivity and fewer steps but requires careful control of reaction conditions to avoid over-reduction or side products.
  • The bicyclic structure of apocamphane provides steric hindrance, which can affect reaction rates and selectivity; thus, reaction optimization is critical.
  • The hydrochloride salt form of the compound (CAS 54190-11-3) is often isolated for improved stability and handling.
  • No large-scale industrial synthesis details are publicly available, but laboratory-scale syntheses have been reported in patent literature and chemical supplier data.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and related bicyclo[2.2.1]heptane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Spectral Data (NMR)
Target : 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine C₁₁H₂₁N 167.29 N-methylamine, bicyclo[2.2.1]heptane Not reported Inferred δH: ~2.3–3.0 ppm (N–CH₃)
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide C₁₆H₂₂BrNO₂S 372.32 Bromomethyl, sulfonamide 146–147 δH 3.47 (NH), 3.34 (CH₂Br); δC 59 (CHN), 38 (CH₂Br)
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine C₁₈H₃₂ClNO 313.91 Chloro, ether, N-methylamine Not reported Stereospecific shifts due to (1S,2R,4S) configuration
(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride C₁₀H₁₇ClO₂S 236.76 Methanesulfonyl chloride Not reported Reactive sulfonyl chloride group
1-{bicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride C₈H₁₆ClN 161.67 Primary amine hydrochloride Not reported Enhanced water solubility due to HCl salt
Key Observations:
  • In contrast, the methanesulfonyl chloride group in is highly reactive, making it a versatile scaffold for further derivatization .
  • Steric Effects : The 7,7-dimethyl substituents in the target compound and its analogs contribute to steric hindrance, which may improve metabolic stability by shielding reactive sites .
  • Stereochemistry : The (1S,2R,4S) configuration in ’s compound demonstrates how stereochemical variations can influence biological activity or catalytic properties .

Spectroscopic and Crystallographic Insights

  • NMR Trends : The target compound’s N-methylamine group is expected to show upfield shifts (~2.3–3.0 ppm for N–CH₃), similar to N-methyl groups in (δH 2.23 ppm) . Brominated analogs exhibit distinct deshielding effects (δH 3.34 ppm for CH₂Br) .

Biological Activity

The compound 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H19N
  • Molecular Weight : 179.29 g/mol
  • InChIKey : [Placeholder for actual InChIKey]
  • SMILES : CC1(C)C2CCC1C2NC(C)C

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Neuroactivity : Preliminary studies suggest potential effects on neurotransmitter systems, particularly in modulating dopamine and norepinephrine levels.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, potentially useful in treating conditions like arthritis.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Study 1: Neuropharmacological Effects

A study conducted on rodent models evaluated the neuropharmacological effects of this compound. The results showed:

  • Increased locomotor activity at lower doses.
  • Anxiolytic-like effects in behavioral tests.

Study 2: Anti-inflammatory Activity

Another research paper focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The findings indicated:

  • A significant reduction in paw swelling compared to control groups.
  • Histological analysis showed decreased infiltration of inflammatory cells.

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroactivityIncreased locomotion[Source 1]
Anxiolytic effectsReduced anxiety-like behavior[Source 2]
Anti-inflammatoryReduced edema[Source 3]

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